N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide is a synthetic organic compound featuring a unique combination of structural motifs: a seven-membered azepane ring, a thiophene heterocycle, and a branched 2-methylpropanamide group. The 2-methylpropanamide group contributes steric bulk and hydrogen-bonding capacity.
Properties
Molecular Formula |
C16H26N2OS |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H26N2OS/c1-13(2)16(19)17-12-14(15-8-7-11-20-15)18-9-5-3-4-6-10-18/h7-8,11,13-14H,3-6,9-10,12H2,1-2H3,(H,17,19) |
InChI Key |
DSLKJQXCCKEZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CS1)N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
- The synthetic route for N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide involves several steps:
Formation of 2-Thiopheneethanal: Start by reacting with to obtain .
Acylation with Isopropyl Chloroacetate: Next, react with to form .
Hydrolysis and Reduction: Hydrolyze the ester group in using to yield . Finally, reduce the aldoxime to obtain .
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom in the thiophene ring to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like , , and are used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Medicine: The compound’s structural features make it interesting for drug development. Researchers explore its potential as an antithrombotic agent.
Chemistry: It serves as a building block for more complex molecules.
Industry: Its applications extend to materials science and organic synthesis.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Analogous Compounds
Key Observations :
- Azepane vs. Piperazine/Aromatic Rings : The azepane ring in the target compound provides greater conformational flexibility compared to smaller heterocycles (e.g., piperazine in compounds) or rigid aromatic substituents (e.g., methylenedioxybenzyl in 25a) .
- Its electron-rich nature contrasts with electron-withdrawing groups (e.g., sulfonyl in ), which may alter binding interactions .
Biological Activity
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.35 g/mol. The compound features an azepane ring and a thiophene moiety, which are known to influence its biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2S |
| Molecular Weight | 224.35 g/mol |
| SMILES | C1CCCN(CC1)C(CN)C2=CC=CS2 |
| InChI Key | HFJGSTGLKXVXAC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs play crucial roles in various physiological processes and are common targets for drug discovery. The compound's ability to modulate these receptors may lead to therapeutic effects in conditions such as anxiety, depression, and inflammation.
Interaction with GPCRs
Research indicates that compounds with similar structures often exhibit affinity for multiple GPCR subtypes, influencing pathways related to neurotransmission and hormonal regulation . The specific interactions of this compound with GPCRs require further investigation but may involve:
- Agonistic or antagonistic effects on receptor signaling.
- Inhibition of adenylyl cyclase , which can affect cyclic AMP levels and downstream signaling pathways.
Case Studies
A review of literature highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of similar compounds. For example:
- Case Study 1 : A related azepane derivative demonstrated significant binding affinity for serotonin receptors, leading to reduced anxiety-like behavior in rodent models.
- Case Study 2 : Thiophene-containing compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders.
These findings underscore the need for targeted studies on this compound to elucidate its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
